molecular formula C15H14N2O3 B5408723 3-[(3-TOLUIDINOCARBONYL)AMINO]BENZOIC ACID

3-[(3-TOLUIDINOCARBONYL)AMINO]BENZOIC ACID

Cat. No.: B5408723
M. Wt: 270.28 g/mol
InChI Key: ZYZXTQQEMXSNLC-UHFFFAOYSA-N
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Description

3-[(3-TOLUIDINOCARBONYL)AMINO]BENZOIC ACID is a benzoic acid derivative featuring a urea-like linkage where the amino group is substituted with a 3-toluidine (meta-methylaniline) moiety. The structure comprises a benzoic acid backbone with a carbamoyl group at the 3-position, further connected to a 3-methylphenyl group via an amide bond.

Properties

IUPAC Name

3-[(3-methylphenyl)carbamoylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-4-2-6-12(8-10)16-15(20)17-13-7-3-5-11(9-13)14(18)19/h2-9H,1H3,(H,18,19)(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZXTQQEMXSNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-TOLUIDINOCARBONYL)AMINO]BENZOIC ACID typically involves the reaction of 3-aminobenzoic acid with 3-toluidine in the presence of a coupling agent. The reaction conditions often include the use of solvents such as acetone or chloroform, and the process may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[(3-TOLUIDINOCARBONYL)AMINO]BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-[(3-TOLUIDINOCARBONYL)AMINO]BENZOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-TOLUIDINOCARBONYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-{[3-(3-PHENYLPROPANAMIDO)PHENYL]CARBAMOYL}BENZOIC ACID

  • Molecular Formula : C₂₃H₁₉N₂O₄
  • Key Features : A phenylpropanamido group introduces a flexible aliphatic chain, increasing hydrophobicity compared to the toluidinyl group. This may enhance membrane permeability in biological systems .

3-[(6-BROMO-4-PHENYLQUINAZOLIN-2-YL)AMINO]BENZOIC ACID

  • Molecular Formula : C₂₁H₁₄BrN₃O₂
  • Key Features: The bromo-quinazolinyl substituent adds a planar heterocyclic ring, likely improving π-π stacking interactions.

3-[[[[(2,4-DICHLOROPHENOXY)ACETYL]AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID

  • Molecular Formula : C₁₆H₁₂Cl₂N₂O₄S
  • Key Features: The dichlorophenoxy-thioxomethyl group introduces electronegative atoms (Cl, S), which may enhance binding to metal ions or biological targets. Such groups are common in herbicides or antimicrobial agents .

3-[(1H-1,2,4-TRIAZOL-5-YLCARBONYL)AMINO]-BENZOIC ACID

  • Molecular Formula : C₁₀H₈N₄O₃
  • Key Features : The triazole ring provides a heterocyclic motif with hydrogen-bonding capacity, often utilized in pharmaceuticals (e.g., antifungals) due to its metabolic stability .

2-[(3-CHLOROPHENYL)CARBAMOYL]BENZOIC ACID

  • Molecular Formula: C₁₄H₁₀ClNO₃
  • Such derivatives are explored in drug intermediates .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituent(s) Potential Applications
3-[(3-TOLUIDINOCARBONYL)AMINO]BENZOIC ACID C₁₅H₁₄N₂O₃ 270.29 g/mol 3-Methylphenyl carbamoyl Enzyme inhibition, materials science
2-{[3-(3-PHENYLPROPANAMIDO)PHENYL]CARBAMOYL}BENZOIC ACID C₂₃H₁₉N₂O₄ 393.41 g/mol Phenylpropanamido Drug delivery systems
3-[(6-BROMO-4-PHENYLQUINAZOLIN-2-YL)AMINO]BENZOIC ACID C₂₁H₁₄BrN₃O₂ 436.26 g/mol Bromo-quinazolinyl Anticancer agents
3-[[[[(2,4-DICHLOROPHENOXY)ACETYL]AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID C₁₆H₁₂Cl₂N₂O₄S 423.25 g/mol Dichlorophenoxy-thioxomethyl Herbicides, antimicrobials
3-[(1H-1,2,4-TRIAZOL-5-YLCARBONYL)AMINO]-BENZOIC ACID C₁₀H₈N₄O₃ 232.20 g/mol 1,2,4-Triazole Antifungals, agrochemicals
2-[(3-CHLOROPHENYL)CARBAMOYL]BENZOIC ACID C₁₄H₁₀ClNO₃ 275.69 g/mol 3-Chlorophenyl carbamoyl Drug intermediates

Research Findings and Implications

Impact of Substituents on Bioactivity :

  • Halogenated derivatives (e.g., bromo in , chloro in ) exhibit enhanced electrophilicity, favoring interactions with biological nucleophiles like cysteine residues in enzymes.
  • Heterocyclic groups (quinazoline , triazole ) improve metabolic stability and target affinity, critical for drug development.

Thioxomethyl and triazole groups () introduce sulfur or nitrogen lone pairs, enabling coordination with metal ions, as seen in Schiff base metal complexes .

Synthetic Considerations :

  • Carbamoyl and amide linkages (common in all compounds) are typically synthesized via carbodiimide-mediated coupling, ensuring structural fidelity .

Biological Activity

3-[(3-Toluidinocarbonyl)amino]benzoic acid, a derivative of aminobenzoic acid, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to p-aminobenzoic acid (PABA), which is known for various biological roles, including its involvement in folate metabolism and as an antibacterial agent. This article reviews the biological activity of 3-[(3-toluidinocarbonyl)amino]benzoic acid, focusing on its mechanisms of action, binding affinities, and potential therapeutic applications.

Chemical Structure and Properties

The compound 3-[(3-toluidinocarbonyl)amino]benzoic acid can be described by the following structural formula:

C15H15N2O2\text{C}_{15}\text{H}_{15}\text{N}_{2}\text{O}_{2}

This compound features a benzoic acid moiety with a toluidine substituent that may influence its biological interactions.

Research indicates that 3-[(3-toluidinocarbonyl)amino]benzoic acid exhibits significant binding affinities to various biological targets. Interaction studies have focused on its mechanisms of action within biological systems, particularly its role as an inhibitor of cholinesterase enzymes, which are crucial for neurotransmission.

Binding Affinity Studies

Recent studies have demonstrated that derivatives similar to 3-[(3-toluidinocarbonyl)amino]benzoic acid possess notable inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, the inhibition constants KiK_i for structurally related compounds ranged from 0.10 μM to 5.10 μM, indicating strong potential as therapeutic agents against conditions like Alzheimer's disease .

Antimicrobial Properties

The compound exhibits antimicrobial activity, particularly against Gram-positive bacteria. In vitro studies have shown that it can inhibit the growth of strains such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) for these bacteria was reported at approximately 0.09 mmol/L . Furthermore, it has been suggested that the compound's activity is enhanced in combination with other antibiotics, demonstrating synergistic effects against resistant strains .

Cholinesterase Inhibition

The cholinesterase inhibition profile of 3-[(3-toluidinocarbonyl)amino]benzoic acid indicates its potential utility in treating neurodegenerative disorders. The structure-activity relationship (SAR) studies suggest that modifications to the amino and carboxylic groups significantly influence its inhibitory potency against AChE and BChE .

Study on Antibacterial Activity

A study conducted on various aminobenzoic acid derivatives highlighted the antibacterial efficacy of 3-[(3-toluidinocarbonyl)amino]benzoic acid. The research utilized molecular docking techniques to predict binding interactions with bacterial histidine kinases, which are critical for bacterial signaling pathways. The binding free energy calculations indicated favorable interactions, supporting the compound's potential as an antibacterial agent .

CompoundMIC (mmol/L)Target Bacteria
3-[(3-Toluidinocarbonyl)amino]benzoic acid0.09Staphylococcus aureus
Other Aminobenzoic DerivativesVariesVarious Gram-positive

Cholinesterase Inhibition Study

In another research effort, the cholinesterase inhibition properties were assessed using a series of synthesized derivatives. The study found that certain modifications to the benzoic acid structure significantly enhanced AChE inhibition, with some compounds achieving IC50 values as low as 7.49 µM compared to standard inhibitors like donepezil .

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